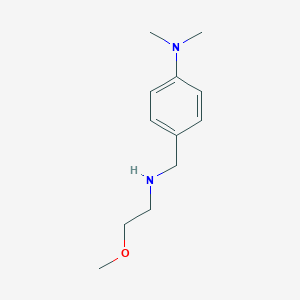

4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline, also known as Meldrum's acid, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a versatile reagent that can be used in a variety of chemical reactions, making it an essential tool for researchers in many different fields.

Mécanisme D'action

Target of Action

Similar compounds are often involved in suzuki–miyaura coupling , a type of chemical reaction where an organoboron compound is cross-coupled with an organic halide .

Mode of Action

It’s worth noting that in suzuki–miyaura coupling, the organoboron compound acts as a nucleophile, reacting with a suitable electrophile . This reaction forms a new carbon-carbon bond, which is a crucial step in the synthesis of complex organic compounds .

Biochemical Pathways

Organoboron compounds, like this one, are known to participate in various transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .

Result of Action

The formation of new carbon-carbon bonds through reactions like the suzuki–miyaura coupling can lead to the synthesis of complex organic compounds . These compounds can have various effects depending on their structure and the system in which they are introduced.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid is its versatility as a reagent. This compound can be used in a wide range of chemical reactions, making it an essential tool for many researchers. Additionally, 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid is relatively inexpensive and easy to synthesize, which makes it accessible to researchers with limited budgets.

However, there are also some limitations to the use of 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid in laboratory experiments. For example, this compound can be difficult to handle due to its sensitivity to air and moisture. Additionally, 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid can be toxic and should be handled with care.

Orientations Futures

There are many potential future directions for research involving 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid. Some possible areas of study include:

1. Developing new synthetic methods that utilize 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid as a key reagent

2. Investigating the mechanism of action of 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid in biological systems

3. Exploring the potential applications of 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid in the development of new materials

4. Studying the toxicity and environmental impact of 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid to ensure safe handling and disposal practices.

Conclusion:

4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid is a versatile and important reagent that has numerous applications in scientific research. While there are some limitations to its use, the potential benefits of using 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid in laboratory experiments make it an essential tool for many researchers. With continued research and development, this compound could lead to new breakthroughs in fields such as organic synthesis, materials science, and medicinal chemistry.

Méthodes De Synthèse

4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid can be synthesized using a variety of methods, but the most common approach involves the reaction of malonic acid with acetone in the presence of a strong base such as sodium hydroxide. This reaction produces 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid as a white crystalline solid, which can be purified using standard laboratory techniques.

Applications De Recherche Scientifique

4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid has numerous applications in scientific research, including in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline's acid has been used in the development of new materials such as polymers and nanomaterials.

Propriétés

IUPAC Name |

4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-9-15-3/h4-7,13H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEJVGOBQCWKHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366434.png)

![2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B366463.png)

![N-[(4-bromophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B366466.png)

![Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate](/img/structure/B366487.png)

![5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B366488.png)

![ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B366492.png)

![4-[(5-Methylthiophen-2-yl)methylamino]phenol](/img/structure/B366498.png)

![5-[[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]methylamino]-2-(4-morpholinyl)benzoic acid](/img/structure/B366531.png)

![2-(4-Morpholinyl)-5-[(1-naphthylmethyl)amino]benzoic acid](/img/structure/B366532.png)